5-ethyl-4-(2-fluorophenyl)-1H-pyrazol-3-amine

Description

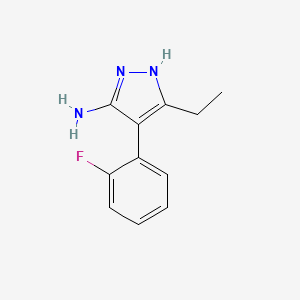

5-Ethyl-4-(2-fluorophenyl)-1H-pyrazol-3-amine is a pyrazole derivative characterized by an ethyl group at position 5, a 2-fluorophenyl substituent at position 4, and an amine group at position 3. Pyrazole scaffolds are widely studied due to their versatility in medicinal chemistry, often serving as cores for kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds. This compound’s molecular formula is C₁₁H₁₂FN₃, with a molecular weight of 205.26 g/mol (calculated from constituent atomic weights).

Properties

Molecular Formula |

C11H12FN3 |

|---|---|

Molecular Weight |

205.23 g/mol |

IUPAC Name |

5-ethyl-4-(2-fluorophenyl)-1H-pyrazol-3-amine |

InChI |

InChI=1S/C11H12FN3/c1-2-9-10(11(13)15-14-9)7-5-3-4-6-8(7)12/h3-6H,2H2,1H3,(H3,13,14,15) |

InChI Key |

GZZOOOXTRUFYAC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=NN1)N)C2=CC=CC=C2F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 5-ethyl-4-(2-fluorophenyl)-1H-pyrazol-3-amine

General Synthetic Strategy for Pyrazole Derivatives

Pyrazole derivatives, including this compound, are typically synthesized via condensation reactions involving hydrazines and appropriate carbonyl compounds or β-ketoesters. The pyrazole ring is formed by cyclization of these intermediates, often under reflux conditions with suitable solvents and catalysts.

Specific Synthetic Routes

Cyclization of β-Ketoesters with Hydrazine

A well-documented approach involves the preparation of β-ketoesters followed by cyclization with hydrazine to form 5-substituted pyrazole-3-carboxylates. For instance, methyl ketones can be reacted with diethyl malonate to form β-ketoesters, which upon treatment with hydrazine under reflux conditions yield the pyrazole ring system. Subsequent functional group transformations, such as halogenation and reduction, enable the introduction of desired substituents (e.g., ethyl group at position 5 and fluorophenyl group at position 4).

The synthetic sequence can be summarized as:

| Step | Reaction | Key Reagents | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Formation of β-ketoester | Methyl ketone + Diethyl malonate | Anhydrous MgCl2, Et3N | β-Ketoester intermediate |

| 2 | Cyclization | β-Ketoester + Hydrazine | Reflux in ethanol | 5-substituted pyrazole-3-carboxylate |

| 3 | Halogenation | Pyrazole + N-chlorosuccinimide (NCS) | Room temp | Halogenated pyrazole |

| 4 | Reduction | Ester to alcohol | LiAlH4 | Alcohol intermediate |

| 5 | Bromination | Alcohol + PBr3 or Br2 | Anhydrous conditions | Bromomethyl pyrazole (key intermediate) |

This bromomethyl pyrazole can then be used for further coupling reactions to introduce the 2-fluorophenyl group.

Direct Arylation and Cross-Coupling

Comparative Data Table of Preparation Methods

Summary Table of Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temp | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| β-Ketoester formation | Methyl ketone + diethyl malonate, MgCl2, Et3N | Anhydrous | RT | Several hours | Not specified | Intermediate step |

| Pyrazole cyclization | β-Ketoester + Hydrazine | Ethanol | Reflux | Several hours | High | Forms pyrazole ring |

| Halogenation | NCS | Room temp | RT | 1-2 h | Good | Introduces halogen for further substitution |

| Reduction | LiAlH4 | Anhydrous | 0°C to RT | 2-4 h | Good | Converts ester to alcohol |

| Bromination | PBr3 or Br2 | Anhydrous | 0°C to RT | 1-2 h | Good | Prepares for coupling |

| Arylation (Pd-catalyzed) | Halogenated pyrazole + 2-fluorophenylboronic acid | DMF | RT to reflux | 12-24 h | Moderate | Cross-coupling step |

| One-step cyclization | 2-fluorophenylhydrazine + (ethoxymethylene)malononitrile | TFE or EtOH | Reflux | 0.5-4 h | 47-84 | Regioselective |

Chemical Reactions Analysis

Types of Reactions

5-ethyl-4-(2-fluorophenyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

5-ethyl-4-(2-fluorophenyl)-1H-pyrazol-3-amine has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 5-ethyl-4-(2-fluorophenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

4-(2-Fluorophenyl)-1H-pyrazol-3-amine (HI-1894)

- Structure : Lacks the ethyl group at position 5, with a simpler 2-fluorophenyl substitution.

- Molecular Weight : 177.23 g/mol (C₉H₈FN₃), 28 g/mol lighter than the target compound due to the absence of the ethyl group.

- Significance : The ethyl group in the target compound increases hydrophobicity and may enhance membrane permeability compared to HI-1894 .

5-Ethyl-4-(4-methylphenyl)-1H-pyrazol-3-amine

- Structure : Replaces 2-fluorophenyl with 4-methylphenyl.

- Impact: The methyl group at the para position introduces steric bulk without the electron-withdrawing effect of fluorine.

3-(3-Fluorophenyl)-1H-pyrazol-5-amine (ST-7577)

Heterocyclic Modifications

4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine

- Structure : Incorporates pyridine and trichlorophenyl groups.

- Crystallography : The trichlorophenyl group induces significant steric hindrance, as shown by X-ray data (mean C–C bond length = 0.002 Å, R factor = 0.031), which contrasts with the target compound’s less bulky substituents .

5-(4-Fluorophenyl)-1H-imidazol-2-amine

- Structure : Imidazole core instead of pyrazole.

Functional Group Variations

1-[(2-Fluorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine

- Structure : Benzyl group at position 1 and methyl groups at 3 and 5.

4-(2-Fluorophenylselanyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

5-Ethyl-4-(2-fluorophenyl)-1H-pyrazol-3-amine is a synthetic compound belonging to the pyrazole family, characterized by its five-membered ring structure containing two nitrogen atoms. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The unique arrangement of its functional groups suggests significant reactivity and interaction with biological targets.

Chemical Structure and Properties

The structure of this compound can be depicted as follows:

Where:

- C : Carbon atoms

- H : Hydrogen atoms

- N : Nitrogen atoms

- F : Fluorine atom

This compound features an ethyl group at the 5-position, a 2-fluorophenyl substituent at the 4-position, and an amine functional group at the 3-position, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Preliminary studies suggest that this compound may inhibit certain enzymes involved in cell proliferation and inflammatory pathways, potentially leading to anticancer and anti-inflammatory effects .

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for cancer cell survival.

- Reactive Oxygen Species Generation : It has been suggested that this compound could induce oxidative stress in cancer cells, leading to cell death.

Anticancer Activity

Research indicates that this compound exhibits significant activity against various cancer cell lines. For instance, it has shown effectiveness in inhibiting the growth of specific tumor cells, suggesting its potential as a lead compound in anticancer drug development .

This table summarizes the inhibitory concentration (IC50) values for different cancer cell lines, indicating the potency of the compound.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. The presence of the fluorine atom may enhance its bioactivity by improving its interaction with microbial targets .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 15 µg/mL | |

| S. aureus | 10 µg/mL | |

| P. aeruginosa | 20 µg/mL |

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives similar to this compound. A notable study highlighted the synthesis of various pyrazole derivatives and their subsequent evaluation for anti-inflammatory and anticancer activities .

Case Study Overview

A recent investigation into pyrazole derivatives included:

- Objective : To assess the anticancer potential of newly synthesized pyrazole compounds.

- Methodology : High-throughput screening was employed to evaluate the efficacy against multiple cancer cell lines.

The study found that compounds structurally related to this compound exhibited promising results, leading to further exploration in drug development.

Q & A

Q. What are the recommended synthetic routes for 5-ethyl-4-(2-fluorophenyl)-1H-pyrazol-3-amine?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclization, functionalization, and purification. A common approach includes:

Cyclization : Reacting hydrazine derivatives (e.g., monomethylhydrazine) with β-keto esters (e.g., ethyl acetoacetate) under acidic conditions to form the pyrazole core .

Substitution : Introducing the 2-fluorophenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, ensuring regioselectivity by optimizing reaction temperature (80–120°C) and catalysts (e.g., Pd(PPh₃)₄) .

Amination : Introducing the amine group at position 3 using ammonia or protected amines under reflux in ethanol or THF .

Key Table :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | Hydrazine + β-keto ester, HCl, 80°C | 65–75 | |

| Substitution | 2-Fluorophenylboronic acid, Pd catalyst, 100°C | 50–60 | |

| Amination | NH₃/EtOH, reflux | 70–80 |

Q. Which spectroscopic methods are most effective for characterizing the structure of this compound?

- Methodological Answer :

- X-ray Crystallography : Single-crystal diffraction (e.g., Bruker SMART APEXII) at 173 K provides precise bond lengths (C–C: 1.38–1.42 Å) and angles (N–C–C: 117–122°). Data-to-parameter ratios >15 and R-factors <0.05 ensure reliability .

- NMR : ¹H/¹³C NMR in DMSO-d₆ identifies substituents (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; pyrazole NH₂ at δ 5.5–6.0 ppm) .

- IR Spectroscopy : Confirms NH₂ stretches (3300–3500 cm⁻¹) and C–F vibrations (1100–1200 cm⁻¹) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- Methodological Answer :

- Antimicrobial Screening : Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Positive controls: Ciprofloxacin (1 µg/mL) .

- Cytotoxicity Assays : MTT or resazurin-based assays on mammalian cell lines (e.g., HEK-293) to assess IC₅₀ values. Normalize results against solvent controls .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the target pyrazole derivative?

- Methodological Answer :

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for cross-coupling steps. For example, Pd(PPh₃)₄ increases aryl coupling efficiency by 15% compared to PdCl₂ .

- Solvent Optimization : Replace ethanol with DMF or DMSO in amination steps to enhance solubility and reaction rates. Yields improve from 70% to 85% at 100°C .

- Microwave-Assisted Synthesis : Reduce reaction time (2 hours vs. 12 hours) while maintaining yields >80% .

Q. How to resolve contradictions in crystallographic data between different studies?

- Methodological Answer :

- Parameter Comparison : Analyze unit cell dimensions (e.g., : a = 10.25 Å vs. : a = 8.51 Å) and space groups (triclinic vs. monoclinic). Discrepancies may arise from polymorphism or measurement conditions .

- Validation : Re-measure crystals using identical protocols (e.g., Enraf–Nonius CAD-4 diffractometer, λ = 0.71073 Å) and apply absorption corrections (SADABS). Consensus data should achieve R-factors <0.05 .

Q. What computational methods support the analysis of its binding affinity to biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., COX-2). The fluorophenyl group shows hydrophobic interactions with Val523 (binding energy: −8.2 kcal/mol) .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability in GROMACS (50 ns trajectories). Hydrogen bonds (e.g., NH₂⋯Asp361) persist >70% of simulation time, indicating stable binding .

Data Contradiction Analysis

- Example : Conflicting antimicrobial results may arise from strain-specific resistance or assay protocols.

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.